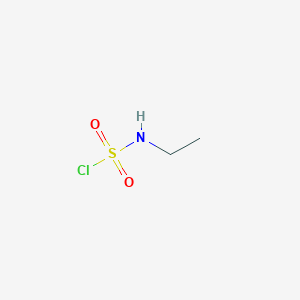

![molecular formula C5H5N5S B1589373 Thiazolo[4,5-d]pyrimidine-2,7-diamine CAS No. 30162-02-8](/img/structure/B1589373.png)

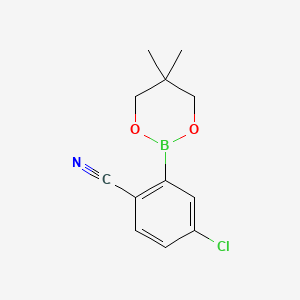

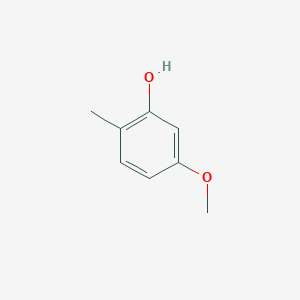

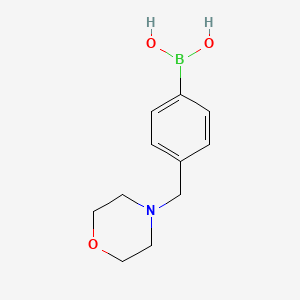

Thiazolo[4,5-d]pyrimidine-2,7-diamine

説明

Thiazolo[4,5-d]pyrimidine-2,7-diamine is a heterocyclic compound with the following chemical formula: C8H14N3S2 . It belongs to the class of thiazolo pyrimidines and exhibits interesting pharmacological properties .

Synthesis Analysis

The synthesis of thiazolo[4,5-d]pyrimidine-2,7-diamine involves designing and creating novel compounds. Researchers have explored various synthetic methods to obtain these derivatives. For example, a concise synthesis of 2,6-substituted 5-arylthiazolo[4,5-d]pyrimidin-7(6H)-ones has been reported, which serves as a foundation for further investigation .

Molecular Structure Analysis

The molecular structure of thiazolo[4,5-d]pyrimidine-2,7-diamine consists of a fused thiazole and pyrimidine ring system. The arrangement of nitrogen atoms at positions 1 and 3 within the six-membered ring contributes to its unique properties. Detailed structural studies, including X-ray diffraction, can provide insights into its geometry and conformation .

Chemical Reactions Analysis

Thiazolo[4,5-d]pyrimidine-2,7-diamine derivatives have been evaluated for their chemical reactivity. For instance, preliminary structure-activity relationship (SAR) analysis revealed that certain substitutions at positions 5 and 7 enhance anti-inflammatory activity. Understanding the reactivity patterns of these compounds is crucial for drug development .

Physical And Chemical Properties Analysis

Thiazolo[4,5-d]pyrimidine-2,7-diamine possesses specific physical and chemical properties, including solubility, stability, and melting point. Experimental characterization, such as NMR spectra and elemental analyses, can provide valuable data for understanding these properties .

科学的研究の応用

Structural Significance and Pharmaceutical Activities

Thiazolo[4,5-d]pyrimidines, resembling purine structures, are crucial in medicinal chemistry. Their similarity to biomolecules like adenine, guanine, cAMP, and cGMP has led to their development as therapeutic agents. They exhibit a broad range of pharmacological activities, making them valuable in drug discovery for various conditions, including as immune-modulators and in treating Parkinson's, viral infections, cancer, bacterial infections, fungal infections, pain, inflammation, and as chemokines antagonists (Kuppast & Fahmy, 2016).

Synthesis Techniques

A novel protocol for synthesizing 7-aminothiazolo[4,5-d]pyrimidine on a solid support using a traceless linker has been developed. This approach, involving Dimroth rearrangement, enables the production of diverse compound libraries, crucial for drug discovery and development (Lim, Abdildinova, & Gong, 2021).

Anticancer Applications

2,7-Diamino-thiazolo[4,5-d]pyrimidines have shown promise as epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors. These compounds display significant inhibitory activities in human tumor cells, highlighting their potential in cancer therapeutics (Lin et al., 2009). Additionally, new derivatives of 5-trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine have been synthesized and evaluated for anticancer activity, showing promising results against various human cancer cell lines (Becan et al., 2022).

Antifungal and Antimicrobial Properties

Thiazolo[4,5-d]pyrimidines have been identified with potent antifungal properties. Their structural features crucial for broad-spectrum antifungal activity have been examined, indicating their potential in treating fungal infections (Chhabria et al., 2011). Additionally, their significant inhibitory effect against microbes like Staphylococcus aureus and Escherichia coli underlines their potential as antimicrobial agents (Badawey et al., 1993).

特性

IUPAC Name |

[1,3]thiazolo[4,5-d]pyrimidine-2,7-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5N5S/c6-3-2-4(9-1-8-3)10-5(7)11-2/h1H,(H4,6,7,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUAFRDFLFKZWEG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=C2C(=N1)N=C(S2)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5N5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40449555 | |

| Record name | Thiazolo[4,5-d]pyrimidine-2,7-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40449555 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Thiazolo[4,5-d]pyrimidine-2,7-diamine | |

CAS RN |

30162-02-8 | |

| Record name | Thiazolo[4,5-d]pyrimidine-2,7-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40449555 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。